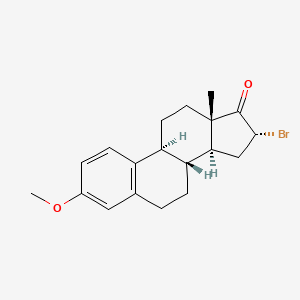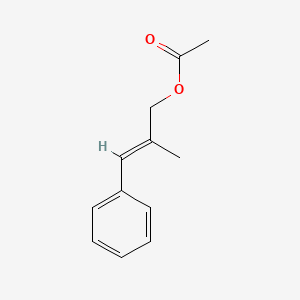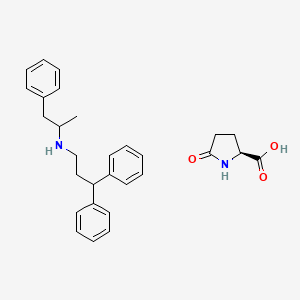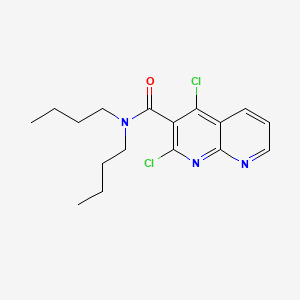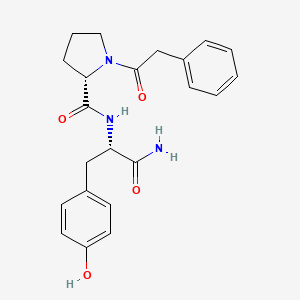
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be achieved through synthetic routes involving the reaction of L-tyrosine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic reactions and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as tyrosinase, leading to the formation of melanin and other biologically active compounds . The compound’s effects are mediated through its binding to active sites on enzymes and its participation in catalytic reactions.
Comparaison Avec Des Composés Similaires
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be compared with other similar compounds such as:
L-Tyrosine: A precursor to L-Tyrosinamide, it is an amino acid involved in protein synthesis and various metabolic pathways.
L-Cysteinamide: Another amino acid derivative, it has different biological activities and applications compared to L-Tyrosinamide.
The uniqueness of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
200954-49-0 |
|---|---|
Formule moléculaire |
C22H25N3O4 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c23-21(28)18(13-16-8-10-17(26)11-9-16)24-22(29)19-7-4-12-25(19)20(27)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-19,26H,4,7,12-14H2,(H2,23,28)(H,24,29)/t18-,19-/m0/s1 |
Clé InChI |
RUGPPVKVGPVAIH-OALUTQOASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


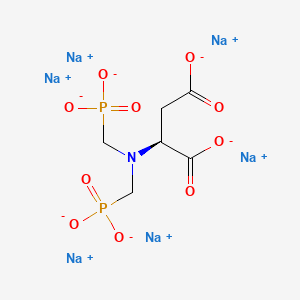
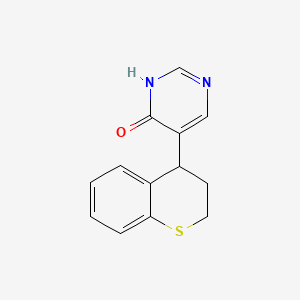

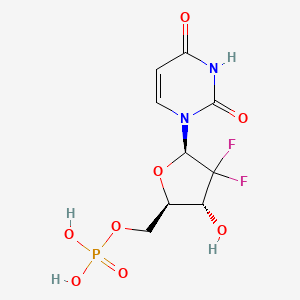
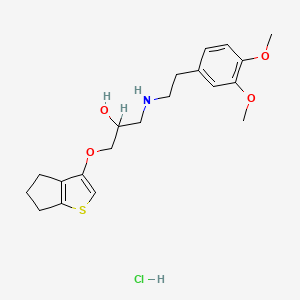

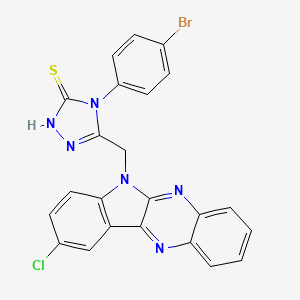
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
